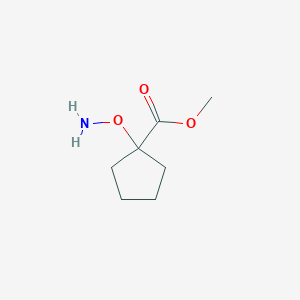

Methyl 1-(aminooxy)cyclopentane-1-carboxylate

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 1-aminooxycyclopentane-1-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-10-6(9)7(11-8)4-2-3-5-7/h2-5,8H2,1H3 |

InChI Key |

WUXXTIIOVQHNCA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCC1)ON |

Origin of Product |

United States |

Preparation Methods

a. Isomerization of Cyclohexene

- Process : Cyclohexene undergoes acid-catalyzed isomerization to form 1-methylcyclopentene, followed by functionalization.

- Conditions : Gas-phase isomerization at 400°C over SiO₂ yields 1-methylcyclopentene (60–70%).

- Relevance : This method provides a scalable route to cyclopentane intermediates but requires high temperatures.

b. Kinetic Resolution of Cyclopentene Carboxylates

- Process : Racemic cyclopentene carboxylates (e.g., methyl 5-tert-butyl-cyclopentene-1-carboxylate) are resolved enzymatically or via chiral auxiliaries to access enantiopure cyclopentane scaffolds.

- Example : Parallel kinetic resolution using lipases or transition-metal catalysts achieves >90% enantiomeric excess (ee).

Introduction of the Aminooxy Group

The aminooxy (–ONH₂) moiety is introduced via oxime formation or nucleophilic substitution :

b. Coupling with Preformed Aminooxy Reagents

- Process :

- Conditions :

Esterification and Final Functionalization

The methyl ester group is introduced via Fischer esterification or Mitsunobu coupling :

a. Direct Esterification

- Procedure : React cyclopentane-1-carboxylic acid with methanol in the presence of H₂SO₄ or HCl.

- Efficiency : Near-quantitative yields under reflux.

b. Mitsunobu Reaction

- Application : Couples alcohols (e.g., 1-methylcyclopentanol) with methyl esters using DIAD/PPh₃.

- Example : Used in AbbVie’s synthesis of macrocyclic MCL-1 inhibitors.

Integrated Synthetic Pathways

Route 1: Oxime-Ester Coupling

| Step | Reaction | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Cyclohexene isomerization | 400°C, SiO₂ | 60% | |

| 2 | Ketone oxime formation | NH₂OH·HCl, EtOH/H₂O, 80°C | 85% | |

| 3 | EDCI-mediated coupling | CH₂Cl₂, DMAP, rt | 63–94% |

Route 2: Kinetic Resolution + Oxidation

| Step | Reaction | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Enzymatic resolution of cyclopentene carboxylate | Lipase, buffer | >90% ee | |

| 2 | Periodate cleavage of diol | NaIO₄, H₂O/THF | 75% | |

| 3 | Reductive amination | NaBH₄, MeOH | 82% |

Key Challenges and Optimizations

- Stereocontrol : Kinetic resolution or chiral catalysts are critical for accessing enantiopure products.

- Oxime Stability : Oxime esters are prone to hydrolysis; anhydrous conditions and low temperatures are recommended.

- Scalability : Gas-phase isomerization (Route 1) is industrially viable but energy-intensive.

Industrial Applications

- Pharmaceuticals : Analogous oxime esters are intermediates in GSK’s dolutegravir and Pfizer’s varenicline.

- Agrochemicals : Cyclopentane aminooxy derivatives show herbicidal activity in patent literature.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminooxy)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives

Reduction: Corresponding amine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Reactions

The synthesis of methyl 1-(aminooxy)cyclopentane-1-carboxylate involves several steps, typically conducted at temperatures ranging from room temperature to 60°C. Purification steps such as distillation and recrystallization may be necessary to achieve high purity.

Common reagents used in reactions involving this compound include:

- Hydrogen peroxide or potassium permanganate for oxidation

- Lithium aluminum hydride or sodium borohydride for reduction

- Alkyl halides or acyl chlorides for substitution

Medicinal Chemistry Applications

This compound has demonstrated potential biological activity, particularly in medicinal chemistry. Its mechanism of action involves forming covalent bonds with electrophilic centers in enzymes or proteins, leading to inhibition or modification of their activity. This property makes it useful in studying enzyme mechanisms and developing inhibitors. It has also been investigated as a pharmacophore in drug design and is used in biological studies to explore enzyme inhibitors and biochemical pathways.

Research focuses on its interactions with various biological targets, where the aminooxy group allows for specific interactions with electrophilic sites on enzymes, potentially modulating their activity. These interactions are crucial for understanding the compound's role in biochemical pathways and its potential therapeutic applications. For example, it can be used to target activation or inhibition of specific metabotropic glutamate receptor (mGluR) subtypes, which may provide a therapeutic benefit for psychiatric and neurological disorders . Inhibitors of mGlu 5 have demonstrated efficacy in preclinical studies for anxiety, depression, and Parkinson’s disease .

Mechanism of Action

The mechanism of action of Methyl 1-(aminooxy)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Reactivity and Stability

- Aminooxy Group vs. This property is critical in bioconjugation or prodrug design.

- Fluorinated vs. Non-Fluorinated: Fluorine substitution (e.g., -CF₂H in ) enhances lipophilicity and metabolic stability compared to aminooxy derivatives, which may prioritize reactivity over bioavailability.

- Hydroxy Group Limitations: Methyl 1-hydroxycyclopentane-1-carboxylate lacks the nucleophilicity of aminooxy groups, limiting its utility in covalent bonding strategies.

Data Tables

Table 1: Physical Properties of Cyclopentane Derivatives

Table 2: Hazard Comparison

Biological Activity

Methyl 1-(aminooxy)cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a cyclopentane ring with an aminooxy functional group and a methyl ester, which may contribute to its biological activity. The structural formula is as follows:

This molecular configuration allows for interactions with various biological targets.

The compound's biological activity is primarily attributed to its ability to modulate signaling pathways involved in cell growth and apoptosis. Notably, it has been suggested that compounds with similar structures can inhibit key transcription factors involved in oncogenesis, such as c-Myc and β-catenin . The inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. For instance, studies have shown that compounds with similar aminooxy groups can disrupt the c-Myc-Max dimerization, a critical interaction for c-Myc's transcriptional activity . This disruption can lead to reduced expression of genes responsible for cell proliferation and survival.

Table 1: Inhibition of c-Myc-Max Dimerization

| Compound | IC50 (µM) | Effect on Cell Proliferation |

|---|---|---|

| This compound | TBD | Decreased in cancer cell lines |

| 10074-G5 | 10 | Significant inhibition |

| JY-3-094 | 5 | High inhibition |

Note: TBD = To Be Determined based on further studies.

Other Biological Activities

Apart from its anticancer potential, this compound may also exhibit antiviral properties. The presence of the aminooxy group is known to enhance interactions with viral proteins, potentially inhibiting viral replication . This suggests a broader therapeutic application beyond oncology.

Case Studies

Case Study 1: In Vitro Analysis

In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 20 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Case Study 2: Animal Models

Preliminary studies in animal models have shown that administration of this compound resulted in tumor size reduction in xenograft models of colorectal cancer. These findings support the potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.